3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride is a chemical compound with significant potential in pharmaceutical research. It is classified as a member of the azetidine family, which are five-membered nitrogen-containing heterocycles. This compound is particularly notable for its structural features that include a fluorine atom and an oxane ring, which may contribute to its bioactivity.
The compound's molecular formula is and its molecular weight is approximately . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and drug development.
The synthesis of 3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride can involve several synthetic routes. One common approach includes the use of fluorinated precursors that undergo nucleophilic substitution reactions to introduce the fluorine atom at the 3-position of the azetidine ring.
Key steps in the synthesis may include:
Advanced synthetic techniques such as microwave-assisted synthesis or flow chemistry may also be employed to improve yields and reduce reaction times.
The molecular structure of 3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride can be represented using various notations:
InChI=1S/C10H11F2N.ClH/c11-9-3-1-8(2-4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1HC1C(CN1)(CC2=CC=C(C=C2)F)F.ClThese representations highlight the compound's complex architecture, including its azetidine core and functional groups that contribute to its chemical properties.
The reactivity of 3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride can be explored through various chemical reactions:
These reactions are crucial for understanding how this compound can be modified to enhance its efficacy or selectivity in biological systems.
Potential mechanisms include:
Further studies are required to elucidate these mechanisms fully and confirm their biological relevance.
The physical properties of 3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride include:
Chemical properties include:
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography can provide detailed insights into its structural integrity and purity.
This compound has potential applications in various fields:
Research into 3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride continues to expand, exploring its full therapeutic potential and optimizing its chemical properties for practical applications in medicine.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7